Methyl 3-(4-Nitrophenyl)-3-oxopropionate
Overview
Description
Methyl 3-(4-Nitrophenyl)-3-oxopropionate is an organic compound that belongs to the class of nitroaromatic esters It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propionate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-Nitrophenyl)-3-oxopropionate can be synthesized through several methods. One common approach involves the esterification of 3-(4-nitrophenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-Nitrophenyl)-3-oxopropionate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: 3-(4-Aminophenyl)-3-oxopropionate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: 3-(4-Nitrophenyl)-3-oxopropanoic acid and methanol.
Scientific Research Applications
Methyl 3-(4-Nitrophenyl)-3-oxopropionate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(4-Nitrophenyl)-3-oxopropionate depends on its chemical structure and the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and the derivative being studied.
Comparison with Similar Compounds
Methyl 3-(4-Nitrophenyl)-3-oxopropionate can be compared with similar compounds such as:
Methyl 3-(4-Aminophenyl)-3-oxopropionate: This compound is the reduced form of this compound and has different reactivity and applications.
Ethyl 3-(4-Nitrophenyl)-3-oxopropionate: This compound has an ethyl ester group instead of a methyl ester, which can influence its physical and chemical properties.
Methyl 3-(4-Nitrophenyl)-2-oxopropionate:
This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
methyl 3-(4-nitrophenyl)-3-oxopropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-16-10(13)6-9(12)7-2-4-8(5-3-7)11(14)15/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPJNFPGFILHOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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